NALTREXONE-HCl

Pharmacokinetics Opioid Antagonists Drug Discovery

Researchers developing long-acting depot formulations or chronic in vivo addiction models require sustained receptor blockade without daily injections. Naltrexone HCl solves this via its active metabolite, 6-β-naltrexol (t½ 13h), enabling effective oral gavage or drinking water administration-unlike orally-inactive naloxone. - **Pure KOR antagonist** (no partial agonism, unlike nalmefene) - **USP-compliant purity**: 98.0%-102.0% on anhydrous basis - **High aqueous solubility** for microsphere formulation processing

Molecular Formula C20H24ClNO4
Molecular Weight 377.9 g/mol
Cat. No. B10795366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNALTREXONE-HCl
Molecular FormulaC20H24ClNO4
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl
InChIInChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H
InChIKeyRHBRMCOKKKZVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naltrexone HCl: Long-Acting Opioid Antagonist


Naltrexone hydrochloride (C20H23NO4·HCl) is a synthetic opioid antagonist that functions as a pure, competitive blocker at mu (μ), kappa (κ), and delta (δ) opioid receptors, lacking any intrinsic agonist activity [1]. Characterized as a white, crystalline powder [2], this compound exhibits a long duration of action driven by its active metabolite, 6-β-naltrexol, which demonstrates a prolonged elimination half-life of approximately 12.9 to 13 hours, significantly extending its pharmacological effect [1]. Naltrexone HCl is the active pharmaceutical ingredient (API) in multiple FDA-approved treatments for alcohol and opioid dependence and is the subject of extensive research into extended-release depot formulations and receptor pharmacology [3].

Mechanism Competitive μ/κ/δ antagonist without intrinsic agonist activity
Duration Active metabolite 6-β-naltrexol extends half-life for sustained receptor blockade
Research Model Alcohol use disorder and opioid dependence model studies

Why Naltrexone HCl Is Not Interchangeable


While several opioid antagonists share a common molecular target, substituting one for another without rigorous evaluation is a high-risk proposition in research and development. Key differentiators such as oral bioavailability, duration of action, metabolic fate, and receptor subtype selectivity are not conserved across the class. For instance, naloxone is nearly inactive orally due to extensive first-pass metabolism, while naltrexone is the foundational molecule for long-acting depot formulations precisely because of its unique pharmacokinetic and metabolite profile [1][2]. Furthermore, nuanced differences in inverse agonism at opioid receptors under specific physiological conditions can lead to divergent experimental outcomes, underscoring the need for compound-specific selection rather than class-based substitution [3].

Target Compound
Naltrexone HCl: oral bioavailability supports chronic in vivo studies; active metabolite drives duration
Risk with Naloxone
Extensive first-pass metabolism limits oral research utility; short half-life does not sustain blockade
Target Compound
Naltrexone HCl: pure KOR antagonist profile suitable for receptor subtype dissection
Risk with Nalmefene
KOR partial agonism may shift behavioral endpoints; non-overlapping responder subpopulations reported
Target Compound
Naltrexone HCl: high aqueous solubility (~100 mg/mL) enables solution-based formulations
Risk with Free Base
Low water solubility may not support aqueous dosing; salt form required for parenteral routes

Naltrexone HCl Quantitative Evidence Guide


Oral Bioavailability & Half-Life: Naltrexone vs. Naloxone

Naltrexone HCl is distinguished from naloxone HCl primarily by its oral bioavailability and extended duration of action, a critical difference for both in vivo research and therapeutic development. While naloxone is subject to such extensive first-pass metabolism that it is essentially inactive orally, naltrexone HCl achieves an oral bioavailability ranging from 5% to 40% [1]. The elimination half-life (t1/2) of naltrexone is 3.9-4 hours, but its major active metabolite, 6-β-naltrexol, has a t1/2 of 12.9-13 hours, providing a sustained pharmacological effect [2]. In contrast, naloxone's half-life is significantly shorter, at 0.5 to 1.5 hours [3].

Oral Bioavailability & Half-Life
Head-to-head
Oral BA: 5–40% vs. ~2% naloxone; t1/2 active metab. 12.9–13 h vs. 0.5–1.5 h
Supports sustained oral administration studies
Healthy volunteer PK data; cross-study comparison
Pharmacokinetics Opioid Antagonists Drug Discovery

KOR Activity: Naltrexone vs. Nalmefene

A key differentiation between naltrexone and nalmefene lies in their activity at the kappa opioid receptor (KOR). Naltrexone HCl acts as a pure antagonist at KOR, whereas nalmefene functions as a partial agonist at this same receptor [1]. This mechanistic divergence results in distinct behavioral and therapeutic outcomes, as demonstrated in preclinical studies. In a mouse model of alcohol use disorder, both drugs reduced ethanol consumption to a similar degree on average (p<0.05 vs. placebo). However, individual-level analysis revealed that naltrexone and nalmefene had efficacy in completely separate subpopulations of animals, with some responding only to one compound and not the other [1].

KOR Activity & Responder Subpopulations
Head-to-head
Pure KOR antagonist vs. nalmefene partial agonist; distinct responder groups (AUC > 0.8 biomarker model)
Reported subpopulation-specific response context
Mouse operant self-administration; i.p. dosing
Receptor Pharmacology Addiction Biology Alcohol Use Disorder

Systemic Exposure: Injectable vs. Oral Naltrexone

The formulation of naltrexone HCl is a critical determinant of its pharmacokinetic profile. A direct comparison between a single 380 mg intramuscular dose of an extended-release, microsphere-based injectable formulation (VIVITROL) and 28 days of daily 50 mg oral naltrexone HCl tablets reveals a substantial difference in total drug exposure. The injectable formulation results in a 3- to 4-fold higher total naltrexone exposure (AUC) over the 28-day period [1]. This is achieved through a sustained release profile that maintains relatively constant plasma levels, which is in contrast to the fluctuating peaks and troughs associated with daily oral dosing [2].

Systemic Exposure (28-day AUC)
Head-to-head
Injectable microsphere: 3–4× higher AUC vs. daily oral tablets
Supports sustained-release formulation research
Human PK study; 380 mg IM vs. 50 mg/day oral
Drug Delivery Pharmacokinetics Controlled Release

Aqueous Solubility: Naltrexone HCl vs. Free Base

The choice between the hydrochloride salt and the free base form of naltrexone has significant implications for formulation development. Naltrexone HCl is highly water-soluble, with a solubility of approximately 100 mg/mL in water [1][2]. In contrast, the naltrexone free base is substantially more lipophilic and exhibits markedly lower water solubility. This physicochemical difference is exploited in formulation design, where the water-soluble HCl salt is used for aqueous-based formulations and the lipid-soluble free base is selected for lipophilic matrices, such as certain types of depot injections [3].

Aqueous Solubility
Cross-study
~100 mg/mL in water (HCl salt)
Enables aqueous solution formulation and lab stock preparation
Free base is lipophilic with low water solubility
Formulation Science Preformulation Solubility

USP Specification for Naltrexone HCl

For research and pharmaceutical applications requiring a high degree of reproducibility and regulatory compliance, sourcing material that meets established pharmacopeial standards is essential. The United States Pharmacopeia (USP) monograph for Naltrexone Hydrochloride specifies a strict assay range: the material must contain not less than 98.0 percent and not more than 102.0 percent of C20H23NO4·HCl, calculated on an anhydrous, solvent-free basis [1]. This rigorous specification, which includes limits on heavy metals (<0.002%) and residue on ignition (<0.1%), provides a clear, quantifiable benchmark for product quality that distinguishes USP-grade material from non-compendial sources [2].

USP Specification
Class-level
98.0%–102.0% assay (anhydrous, solvent-free)
Supports QC method validation and lot-to-lot consistency
USP monograph; includes heavy metal limits
Quality Control Analytical Chemistry Pharmacopeial Standards

Naltrexone HCl: Research & Industrial Applications


Sustained Oral Opioid Antagonist Dosing

For chronic in vivo studies (e.g., rodent models of addiction or alcohol dependence) where daily injections are impractical and a long duration of action is required, naltrexone HCl is the superior choice over naloxone. Its oral bioavailability (5-40%) [1] and the extended half-life of its active metabolite, 6-β-naltrexol (12.9-13 h) [2], allow for effective and sustained receptor blockade via oral gavage or in drinking water, a feat not possible with orally ineffective naloxone.

Long-Acting Formulation Development

Naltrexone HCl is the definitive API for developing long-acting depot formulations. The evidence demonstrates that an injectable microsphere formulation can achieve a 3- to 4-fold higher total drug exposure over a month compared to daily oral tablets [3]. This property, combined with its high aqueous solubility for formulation processing [4], makes naltrexone HCl the cornerstone for research into novel extended-release drug delivery systems for addiction treatment.

Opioid Receptor Subtype Pharmacology

When investigating the specific role of kappa opioid receptor (KOR) antagonism in behavior or signaling pathways, naltrexone HCl provides a distinct pharmacological tool. Unlike nalmefene, which acts as a partial agonist at KOR, naltrexone is a pure antagonist at this receptor [5]. This clear mechanistic difference, which translates to distinct responder populations in preclinical models [5], allows researchers to dissect the specific contribution of KOR antagonism to the compound's overall effect.

Analytical Method Development & QC

Laboratories developing HPLC, UPLC, or LC-MS methods for the analysis of naltrexone in biological matrices or pharmaceutical formulations should use naltrexone HCl that meets a defined pharmacopeial standard. Procuring material that conforms to the USP monograph specification of 98.0%-102.0% purity on an anhydrous basis [6] ensures the accuracy and reproducibility of analytical methods and facilitates regulatory compliance in pharmaceutical quality control.

Application
Selection Property
Validation Focus
Chronic in vivo opioid receptor blockade studies
Oral bioavailability with active metabolite half-life
Sustained blockade via drinking water/gavage; receptor occupancy
Extended-release depot formulation research
High aqueous solubility and microsphere compatibility
Sustained release profile and exposure modeling
Kappa opioid receptor antagonism studies
Pure KOR antagonist (vs. partial agonist comparators)
Behavioral response in alcohol intake models; pathway analysis
HPLC/LC-MS method validation and QC
USP-grade purity specification (98–102%)
Accuracy and reproducibility of analytical methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NALTREXONE-HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.